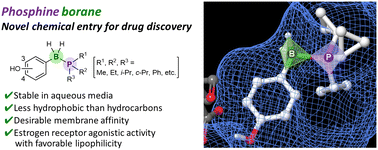Physicochemical characterization of B-hydroxyphenyl phosphine borane derivatives and their evaluation as nuclear estrogen receptor ligands†
RSC Medicinal Chemistry Pub Date: 2023-10-02 DOI: 10.1039/D3MD00350G
Abstract
Increasing the structural options in medicinal chemistry is a promising approach to develop new drug candidates. In this research, we designed and synthesized a series of B-hydroxyphenyl phosphine borane derivatives and investigated their structure–property and structure–activity relationships. The synthesized B-phenylphosphine borane derivatives exhibited sufficient stability in aqueous media, weaker hydrophobicity than the corresponding alkanes and silanes, and sufficient affinity for lipid membranes to enable permeability. Several B-hydroxyphenyl phosphine borane derivatives exhibited significant estrogen receptor (ER) agonistic activity with superior ligand-lipophilicity efficiency (LLE). The phosphine borane framework appears to be a promising option for structural development in drug discovery studies.


Recommended Literature
- [1] Thermodynamic forecasting of mechanically interlocked switches†
- [2] Evaluation of propylene glycol methyl ether as a potential challenge agent for leak detection of liquid and headspace from closed system drug transfer devices using Fourier transform infrared spectroscopy
- [3] In silico investigation of the role of vitamins in cancer therapy through inhibition of MCM7 oncoprotein†
- [4] Engineering solid nanochannels with macrocyclic host–guest chemistry for stimuli responses and molecular separations
- [5] Direct methylation and trifluoroethylation of imidazole and pyridine derivatives
- [6] Layer reduction method for fabricating Pd-coated Ni foams as high-performance ethanol electrode for anion-exchange membrane fuel cells†
- [7] Graphene-coated polymer foams as tuneable impact sensors†
- [8] New PCBM/carbon based electron transport layer for perovskite solar cells
- [9] Switchable dispersivity and molecular-trapping performance of mesostructured CaCO3–thermosensitive polymer composite microspheres
- [10] The enzymatic synthesis of lactose caprate using Candida rugosa lipase immobilized into ZIF-8 and investigation of its anticancer applications against K562 leukemia and HeLa cancer cells†

Journal Name:RSC Medicinal Chemistry
Research Products
-
CAS no.: 170230-88-3
-
CAS no.: 14919-36-9









